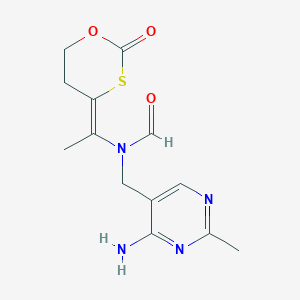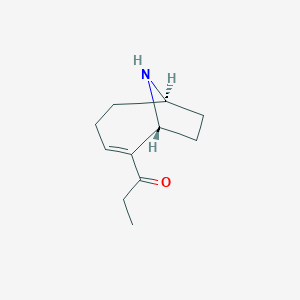
Homoanatoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoanatoxin is a naturally occurring toxin produced by cyanobacteria, a group of photosynthetic bacteria commonly found in freshwater and marine environments. This toxin is known for its potent neurotoxicity, which can cause severe damage to the nervous system of animals and humans. Despite its harmful effects, this compound has become a subject of scientific research due to its potential applications in medicine and biotechnology.
Wirkmechanismus
Homoanatoxin exerts its toxic effects by binding to and blocking the function of specific ion channels in the nervous system. In particular, this compound has been shown to bind to voltage-gated potassium channels, which are critical for regulating the electrical activity of neurons. By blocking these channels, this compound disrupts the normal function of the nervous system, leading to symptoms such as muscle weakness, paralysis, and respiratory failure.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the nervous system. In addition to blocking voltage-gated potassium channels, this compound has also been shown to inhibit the activity of other ion channels, including calcium channels and sodium channels. These effects can lead to a range of symptoms, including muscle spasms, seizures, and respiratory failure. In severe cases, this compound exposure can be fatal.
Vorteile Und Einschränkungen Für Laborexperimente
Homoanatoxin has several advantages for use in laboratory experiments. For example, its potent neurotoxicity makes it a useful tool for studying the function of ion channels in the nervous system. Additionally, this compound is relatively stable and can be stored for extended periods of time, making it a convenient reagent for use in experiments. However, this compound also has several limitations, including its high cost and limited availability. Additionally, its potent neurotoxicity makes it a hazardous material that requires specialized training and equipment to handle safely.
Zukünftige Richtungen
There are several potential future directions for research on homoanatoxin. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of research involves the use of this compound as a tool for studying the function of ion channels in other tissues and organ systems, such as the heart and lungs. Finally, researchers are also exploring the use of this compound as a potential biotechnological tool for the development of new drugs and therapies.
Synthesemethoden
Homoanatoxin can be synthesized through a complex process that involves the extraction and purification of the toxin from cyanobacteria cultures. The extraction process typically involves the use of solvents and chromatography techniques to isolate this compound from other compounds present in the culture. Once purified, the toxin can be further characterized using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Homoanatoxin has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One of the most promising areas of research involves the use of this compound as a tool for studying the function of ion channels in the nervous system. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
142926-86-1 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
VVMQRZZXKNDPOT-PSASIEDQSA-N |
Isomerische SMILES |
CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |
SMILES |
CCC(=O)C1=CCCC2CCC1N2 |
Kanonische SMILES |
CCC(=O)C1=CCCC2CCC1N2 |
Synonyme |
2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene homoanatoxin HomoAnTx |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
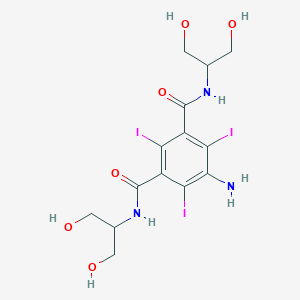

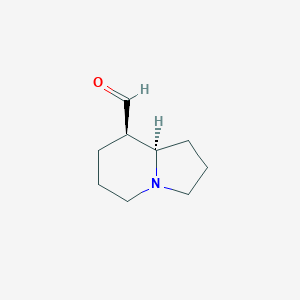
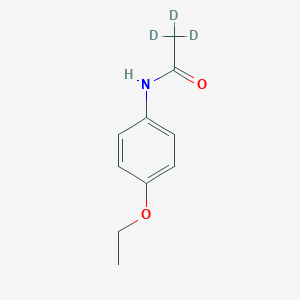
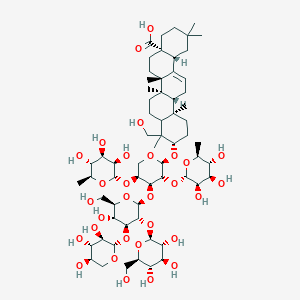
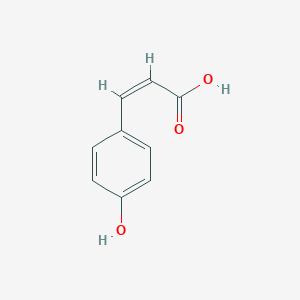
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
